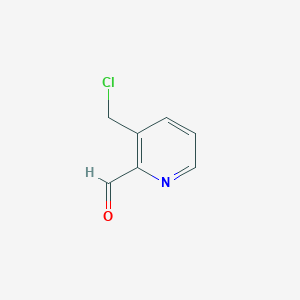
3-(Chloromethyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)pyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group attached to the third position and an aldehyde group attached to the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the chloromethylation of pyridine-2-carbaldehyde. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, resulting in the formation of the desired product.
Another method involves the use of chloromethyl methyl ether (MOMCl) as the chloromethylating agent. This reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The choice of solvents, catalysts, and purification techniques is optimized to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to the formation of substituted derivatives.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases, which are valuable intermediates in organic synthesis.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation Reactions: Amines such as aniline or benzylamine are used in the presence of acid catalysts like p-toluenesulfonic acid (PTSA) or acetic acid.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation, while reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Condensation Reactions: Schiff bases and imines.
Oxidation and Reduction: Pyridine-2-carboxylic acid and pyridine-2-methanol, respectively.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic properties.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)pyridine-2-carbaldehyde is primarily based on its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the pyridine ring, which stabilizes the transition states and intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carbaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Methylpyridine-2-carbaldehyde: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.
3-(Bromomethyl)pyridine-2-carbaldehyde: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group.
Uniqueness
3-(Chloromethyl)pyridine-2-carbaldehyde is unique due to the presence of both chloromethyl and aldehyde functional groups, which confer distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H6ClNO |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
3-(chloromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-4-6-2-1-3-9-7(6)5-10/h1-3,5H,4H2 |
Clave InChI |
MXXUFBFVJCZGHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


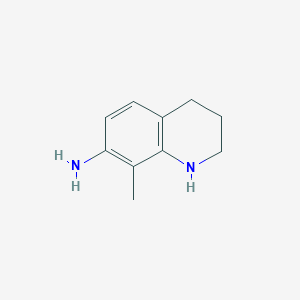

![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)



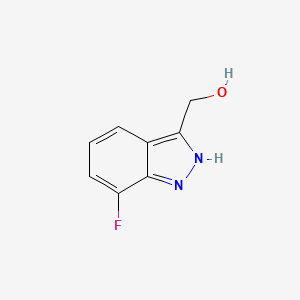
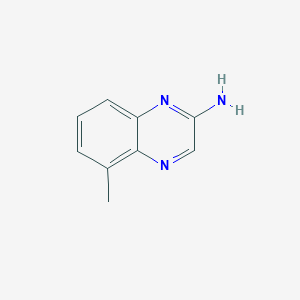

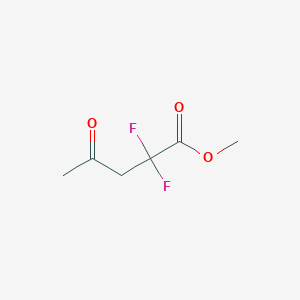
![Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B11918469.png)
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)
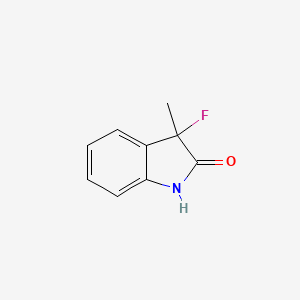
![2H-Pyrrolo[2,3-F]benzoxazole](/img/structure/B11918477.png)
